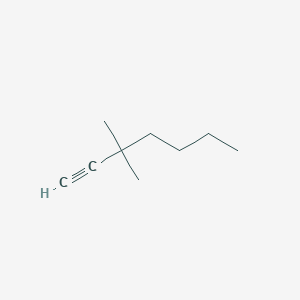
3,3-Dimethylhept-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylhept-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C9H16, and it features a heptane backbone with a triple bond at the first carbon and two methyl groups attached to the third carbon. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3-Dimethylhept-1-yne can be synthesized through various methods, including:
Alkylation of Terminal Alkynes: One common method involves the alkylation of terminal alkynes using strong bases like sodium amide (NaNH2) followed by the addition of appropriate alkyl halides.
Hydrohalogenation and Dehydrohalogenation: Another approach is the hydrohalogenation of alkenes followed by dehydrohalogenation to introduce the triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethylhept-1-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3) to form carboxylic acids or ketones.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the triple bond to form alkanes.
Substitution: It can participate in nucleophilic substitution reactions, especially at the terminal carbon.
Common Reagents and Conditions:
Oxidation: KMnO4, O3, and other oxidizing agents.
Reduction: H2 with Pd/C or Lindlar’s catalyst for partial reduction.
Substitution: Strong bases like NaNH2 for deprotonation followed by alkyl halides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethylhept-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3-Dimethylhept-1-yne in chemical reactions involves the interaction of its triple bond with various reagents. The triple bond acts as a nucleophile in substitution reactions and as an electrophile in addition reactions. The presence of methyl groups can influence the reactivity and selectivity of these reactions.
Vergleich Mit ähnlichen Verbindungen
1-Heptyne: Similar structure but lacks the methyl groups.
3-Methyl-1-pentyne: Shorter carbon chain with one methyl group.
2,2-Dimethyl-3-heptyne: Different position of the triple bond and methyl groups.
Uniqueness: 3,3-Dimethylhept-1-yne is unique due to the specific positioning of its triple bond and methyl groups, which influence its reactivity and make it a valuable compound for targeted synthetic applications.
Eigenschaften
IUPAC Name |
3,3-dimethylhept-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-5-7-8-9(3,4)6-2/h2H,5,7-8H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTFUJJCRPSZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
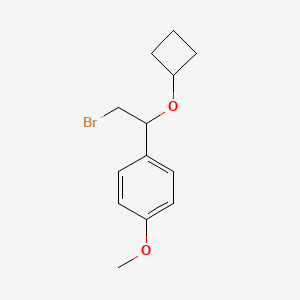
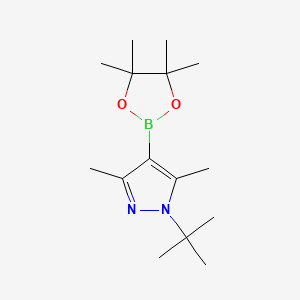
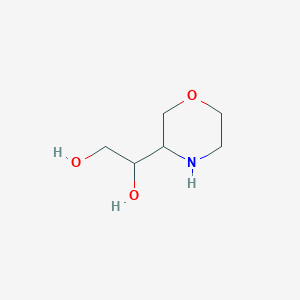




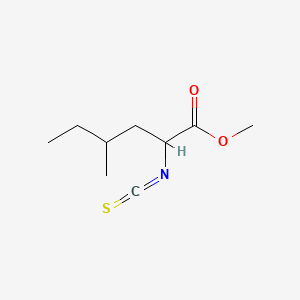
![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)

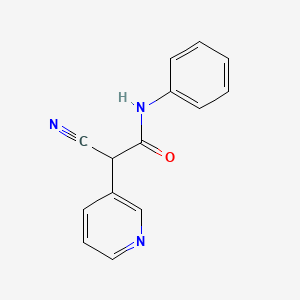
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)


